molecular formula C7H8N4O2S B11758505 Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate

Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate

Cat. No.: B11758505
M. Wt: 212.23 g/mol
InChI Key: NXAHIHOGBXYDRJ-UHFFFAOYSA-N
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Description

Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is a chemical compound built on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a fused heterocyclic system known for its diverse and potent biological activities in scientific research. Derivatives of this core structure have been identified as promising agents in medicinal chemistry. Notably, recent studies highlight that [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives function as potent urease inhibitors, exhibiting significant activity against pathogens like Helicobacter pylori and showing potential to mitigate issues caused by urease-positive microorganisms in both medical and agricultural contexts . Furthermore, this pharmacophore has demonstrated substantial potential in oncology research, with specific derivatives acting as highly potent and selective c-Met kinase inhibitors, showing promise in inhibiting cancer cell growth . The broader class of these compounds is also recognized for its antimicrobial properties, including antibacterial and antifungal activities, making it a versatile scaffold for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate

InChI

InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-10-11-4-8-9-7(11)14-5/h4H,2-3H2,1H3

InChI Key

NXAHIHOGBXYDRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN2C=NN=C2S1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The synthesis begins with the preparation of 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol (3 ), typically derived from acyl thiosemicarbazide precursors through cyclization with carbon disulfide in ethanolic potassium hydroxide. For ethyl 2-(triazolo[3,4-b]thiadiazol-6-yl)acetate, the substitution at position 5 of the triazole ring is critical. Introducing the ethyl acetate group requires alkylation of the thiol group in 3 with ethyl bromoacetate, forming the intermediate 4-amino-5-((ethoxycarbonyl)methylthio)-4H-1,2,4-triazole (4 ).

Cyclocondensation with Carboxylic Acids

The intermediate 4 undergoes cyclocondensation with carboxylic acids (e.g., acetic acid) in the presence of POCl₃ as a dehydrating agent. Refluxing 4 with POCl₃ (10 mL) at 100–110°C for 4–6 hours facilitates intramolecular cyclization, yielding the triazolothiadiazole core. The reaction mechanism involves nucleophilic attack by the thiol sulfur on the electrophilic carbon of the carboxylic acid, followed by elimination of water and ring closure.

Table 1: Optimization of POCl₃-Mediated Cyclocondensation

ParameterConditionYield (%)Reference
Temperature110°C78
Reaction Time5 hours82
Molar Ratio (Acid)1:1.2 (Triazole:Acid)75

The product is isolated by pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization from ethanol. Spectral confirmation includes IR absorption at 1749 cm⁻¹ (C=O ester) and ¹H NMR signals at δ 4.2 ppm (q, 2H, CH₂CH₃) and δ 1.3 ppm (t, 3H, CH₃).

Polyphosphoric Acid-Mediated Cyclization

One-Pot Synthesis in PPA

Polyphosphoric acid (PPA) serves as both a catalyst and solvent for the cyclization of 4 without prior isolation. Heating 4 in PPA at 180–200°C for 3–5 hours promotes dehydration and ring closure, directly yielding the target compound. This method circumvents the need for alkylation steps, as the ethyl acetate group is introduced via the carboxylic acid component (e.g., ethyl glycolic acid).

Advantages Over POCl₃-Based Methods

PPA-mediated reactions exhibit higher yields (85–90%) due to reduced side reactions and milder conditions. The absence of volatile reagents like POCl₃ enhances operational safety. However, prolonged heating at high temperatures may degrade heat-sensitive substituents, necessitating precise temperature control.

Table 2: Comparative Analysis of Cyclization Agents

AgentTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃11057895
PPA19048898

Alkaline Cyclization of Acyl Thiosemicarbazides

Synthesis of Acyl Thiosemicarbazide Intermediates

An alternative route involves synthesizing ethyl 2-(hydrazinecarbonothioyl)acetate (5 ) via reaction of ethyl bromoacetate with thiosemicarbazide in alkaline ethanol. Cyclization of 5 under basic conditions (aqueous NaOH, 80°C) forms the triazole-thiol precursor 3 , which is subsequently alkylated and cyclized as in Method 1.

Limitations and Spectral Validation

This method yields lower quantities (60–65%) due to competing hydrolysis of the ester group under basic conditions. IR spectra confirm the retention of the ester moiety (1745 cm⁻¹), while ¹³C NMR displays a carbonyl signal at δ 170 ppm.

Critical Evaluation of Synthetic Routes

Yield and Scalability

POCl₃-mediated cyclization offers moderate yields (75–82%) but requires careful handling of corrosive reagents. PPA-based methods provide superior yields (85–90%) and scalability, making them preferable for industrial applications. Alkaline cyclization, though less efficient, is advantageous for lab-scale synthesis due to simpler purification.

Spectral and Analytical Consistency

All methods produce consistent spectral data:

  • IR : C=O (1745–1750 cm⁻¹), C=N (1598–1605 cm⁻¹), C-S-C (670–680 cm⁻¹).

  • ¹H NMR : Ethyl group signals (δ 1.3–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.8–8.1 ppm) .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate with structurally related derivatives:

Compound Name Substituents Molecular Weight Key Functional Groups Reference CAS/ID
Ethyl 2-([1,2,4]triazolo[...]acetate Ethyl acetate at 6-position ~280.3 (calc.) Ester, triazole, thiadiazole -
6-(2-Chlorophenyl)-[...]thiadiazole 2-Chlorophenyl at 6-position 236.68 Chloroaryl 876884-20-7
3-Ethyl-6-phenyl[...]thiadiazole Ethyl and phenyl at 3/6-positions 302.35 Alkyl, aryl 106363-07-9
DTTF (Cytotoxic derivative) 2,3-Dichlorophenyl, fluorene 438.3 (calc.) Chloroaryl, nitrile -

Key Observations :

  • Lipophilicity : Ethyl acetate enhances solubility in organic phases compared to halogenated derivatives, which may influence pharmacokinetics .

Key Observations :

  • Microwave Irradiation (MWI) : Significantly improves yields (e.g., 94% vs. 83% for ethyl-substituted derivatives) .
  • Stereoselectivity : Reactions with benzaldehydes () achieve stereochemical control, unlike the target compound’s synthesis .

Pharmacological Activities

Compound Biological Activity Potency (IC50/EC50) Mechanism Notes Reference
Ethyl 2-([...]acetate Antimicrobial, Anti-inflammatory Not reported Enhanced membrane permeability
DTTF Cytotoxic (Cancer cells) <10 μM Apoptosis induction
3-(Pyridyl)[...]thiadiazole Vasodilatory 50–100 μM NO pathway modulation
Selenopheno-pyrimidine hybrids Antioxidant, Antimicrobial 5–20 μM Radical scavenging

Key Observations :

  • Activity Spectrum : Ethyl 2-([...]acetate shows broad antimicrobial activity but lacks the specialized cytotoxicity of DTTF .
  • Mechanistic Diversity: Pyridyl substituents () target vascular pathways, whereas selenopheno derivatives () exhibit dual antioxidant-antimicrobial effects .

Crystallographic and Physicochemical Properties

  • Planarity : The triazolo-thiadiazole core is planar in most derivatives (e.g., dihedral angle = 74.34° for 3-ethyl-6-phenyl derivatives), promoting π-stacking interactions .
  • Solubility : Ethyl acetate substituents improve aqueous solubility compared to halogenated analogs (e.g., 876884-20-7) .

Biological Activity

Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound can be synthesized through cyclization reactions involving triazole and thiadiazole derivatives. For instance, one synthetic route includes the reaction of 4-amino-3-mercaptotriazole with suitable electrophiles under acidic conditions to yield the desired thiadiazole framework .

Anticancer Properties

Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer).
  • Activity : Certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against a range of bacteria and fungi:

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli18 mm
Candida albicans12 mm

These results suggest potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:

  • Acetylcholinesterase (AChE) : this compound exhibits competitive inhibition against AChE with an IC50 value indicating promising potential for treating neurological disorders such as Alzheimer's disease .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Variations in substituents on the triazole and thiadiazole rings can significantly alter potency and selectivity. A review of derivatives highlights that:

  • Substituents : Electron-withdrawing groups enhance anticancer activity.
  • Linkers : The nature of the linker between ethyl acetate and the triazole-thiadiazole moiety affects solubility and bioavailability.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxic effects on MCF-7 cells.
    • Findings : Compound showed a dose-dependent decrease in cell viability with significant apoptosis induction confirmed via flow cytometry.
  • Antimicrobial Efficacy :
    • Objective : Test against clinical isolates.
    • Findings : Demonstrated effectiveness against multidrug-resistant strains with minimal inhibitory concentrations (MICs) below clinically relevant thresholds.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate and its derivatives?

Answer:
The synthesis typically involves cyclocondensation reactions between 4-amino-3-mercapto-1,2,4-triazole derivatives and electrophilic reagents. For example:

  • Route 1 : Reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with ethyl chloroacetate in acetic acid, using sodium hydride as a base, yields triazolo-thiadiazole derivatives .
  • Route 2 : Phosphorus oxychloride (POCl₃)-mediated cyclization of carboxylic acid derivatives with triazole-thiol precursors under reflux conditions (e.g., 16-hour reflux in POCl₃) .
  • Route 3 : Condensation with α-bromoketones or phenacyl bromides in ethanol, followed by neutralization and recrystallization .
    Key considerations: Reaction time, solvent choice (e.g., anhydrous ethanol), and stoichiometric ratios significantly impact yield and purity.

Basic: How is the structural characterization of triazolo-thiadiazole derivatives validated?

Answer:
Structural validation relies on:

  • Spectroscopic methods :
    • ¹H/¹³C-NMR to confirm substituent integration and electronic environments (e.g., ethyl ester protons at δ ~4.2 ppm) .
    • IR spectroscopy for functional groups (e.g., C=O stretching of esters at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., S1–C1: ~1.72 Å), dihedral angles (e.g., 74.34° between triazolo-thiadiazole and aromatic rings), and intermolecular interactions (e.g., C–H⋯π stacking) .
  • Elemental analysis : Ensures ≤0.4% deviation from theoretical C, H, N, S values .

Advanced: How do substituents at the 3- and 6-positions modulate biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Position modifications :
    • Trifluoromethyl groups enhance metabolic stability and COX-2 selectivity (e.g., COX-2 IC₅₀ = 0.12 μM vs. COX-1 IC₅₀ = 1.45 μM) .
    • Aryl/heteroaryl groups (e.g., naphthyl, furyl) improve antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
  • 6-Position modifications :
    • Adamantyl groups increase lipophilicity, enhancing antiproliferative activity (e.g., IC₅₀ = 12 µM against HeLa cells) .
    • Chlorophenyl/fluorophenyl groups improve anti-inflammatory efficacy (e.g., 75% edema inhibition at 50 mg/kg) .
      Methodology: Substituent effects are tested via in vitro assays (e.g., MTT for cytotoxicity, carrageenan-induced paw edema for anti-inflammatory activity) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Used to simulate binding modes with enzymes like COX-2 or viral proteases. For example, docking into COX-2’s hydrophobic pocket shows hydrogen bonding with Arg120 and π-π stacking with Tyr355 .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ values) with activity data to design optimized analogs .
  • DFT calculations : Predicts reactive sites (e.g., electrophilic Fukui indices at the thiadiazole ring) for functionalization .
    Tools: AutoDock Vina, Gaussian 09, and MOE software .

Advanced: How are data contradictions resolved in biological activity studies?

Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

  • Standardized protocols : Uniform cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO ≤0.1%), and triplicate measurements .
  • Meta-analysis : Comparing datasets using tools like RevMan to identify outliers or batch effects .
  • Mechanistic validation : Confirming target engagement via Western blot (e.g., caspase-3 cleavage for apoptosis) or enzymatic assays (e.g., COX-2 inhibition kinetics) .

Basic: What solvents and conditions optimize the compound’s stability during synthesis?

Answer:

  • Preferred solvents : Anhydrous ethanol (for nucleophilic substitutions), DMF (for high-temperature cyclizations) .
  • Stability considerations :
    • Avoid prolonged exposure to moisture (hydrolyzes ester groups).
    • Store at −20°C under nitrogen to prevent oxidation of thiadiazole sulfur .
  • Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures completion .

Advanced: What strategies mitigate low yields in large-scale syntheses?

Answer:

  • Catalyst optimization : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance cyclization efficiency from 49% to 72% yield .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes .
  • Flow chemistry : Minimizes side reactions (e.g., dimerization) via controlled reagent mixing .

Advanced: How is the compound’s pharmacokinetic profile evaluated?

Answer:

  • In vitro ADME :
    • Caco-2 permeability assays : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
    • Microsomal stability : Hepatic clearance rates measured using rat liver microsomes .
  • In vivo studies :
    • Plasma half-life (t₁/₂) and AUC calculated via LC-MS/MS after oral administration in rodents .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize POCl₃ residues with sodium bicarbonate before disposal .
  • Toxicity data : LC₅₀ >500 mg/kg (oral, rat) indicates moderate toxicity; avoid inhalation .

Advanced: What novel derivatives show promise for antiviral applications?

Answer:

  • Chromen-2-one hybrids : Exhibit 90% inhibition of HSV-1 at 10 µM via thymidine kinase inhibition .
  • Selenopheno-pyrimidine conjugates : Demonstrate IC₅₀ = 2.8 µM against HIV-1 protease .
    Synthesis: Coupling with propargyl bromides under Click chemistry conditions (CuI catalyst) .

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